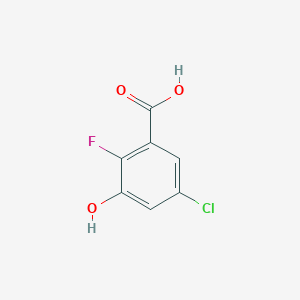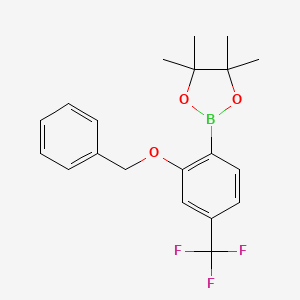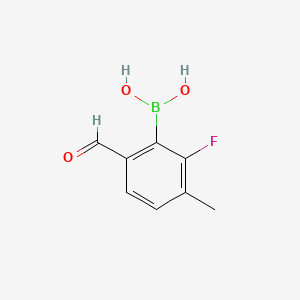
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid is an organoboron compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a brominated and methoxylated phenyl ring with a tert-butyl substituent. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid typically involves the bromination of a suitable phenyl precursor followed by the introduction of the boronic acid group. One common method involves the bromination of 3-(tert-butyl)-2-methoxyphenylboronic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding phenols or quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Hydrogenated phenylboronic acid derivatives.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to develop boron-containing drugs and probes for biological studies.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of (5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of covalent bonds. This property is exploited in various applications, including enzyme inhibition, molecular recognition, and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(tert-Butyl)-2-methoxyphenylboronic acid: Lacks the bromine substituent.
5-Bromo-2-methoxyphenylboronic acid: Lacks the tert-butyl substituent.
5-Bromo-3-(tert-butyl)phenylboronic acid: Lacks the methoxy substituent.
Uniqueness
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid is unique due to the combination of the bromine, tert-butyl, and methoxy substituents on the phenyl ring. This unique structure imparts specific reactivity and properties that are not observed in similar compounds, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H16BBrO3 |
|---|---|
Poids moléculaire |
286.96 g/mol |
Nom IUPAC |
(5-bromo-3-tert-butyl-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C11H16BBrO3/c1-11(2,3)8-5-7(13)6-9(12(14)15)10(8)16-4/h5-6,14-15H,1-4H3 |
Clé InChI |
BQNDVNSJFWJERD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1OC)C(C)(C)C)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


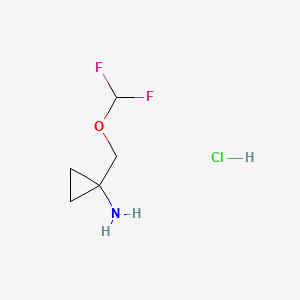
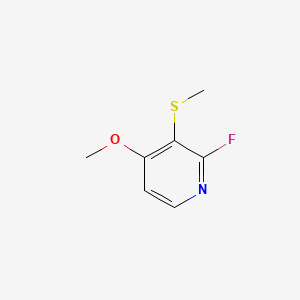
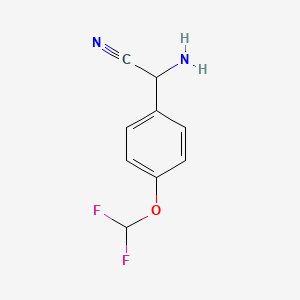
![(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14030229.png)



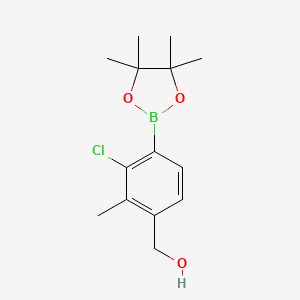
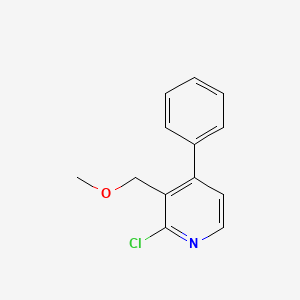

![(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine](/img/structure/B14030271.png)
